(2S)-N-[(2S)-5-Amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide (2S)-N-[(2S)-5-Amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide
Brand Name: Vulcanchem
CAS No.: 110863-38-2
VCID: VC0010165
InChI: InChI=1S/C45H67N11O12S/c1-26(2)21-32(40(61)35(69(4,67)68)24-29(47)41(50)62)52-39(60)25-56(3)45(66)34(23-28-13-9-6-10-14-28)55-44(65)33(22-27-11-7-5-8-12-27)54-43(64)31(16-18-37(49)58)53-42(63)30(15-17-36(48)57)51-38(59)19-20-46/h5-14,26,29-35H,15-25,46-47H2,1-4H3,(H2,48,57)(H2,49,58)(H2,50,62)(H,51,59)(H,52,60)(H,53,63)(H,54,64)(H,55,65)/t29?,30-,31-,32-,33-,34-,35?/m0/s1
SMILES: CC(C)CC(C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CCN
Molecular Formula: C45H67N11O12S
Molecular Weight: 986.1 g/mol

(2S)-N-[(2S)-5-Amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide

CAS No.: 110863-38-2

Main Products

VCID: VC0010165

Molecular Formula: C45H67N11O12S

Molecular Weight: 986.1 g/mol

(2S)-N-[(2S)-5-Amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide - 110863-38-2

CAS No. 110863-38-2
Product Name (2S)-N-[(2S)-5-Amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide
Molecular Formula C45H67N11O12S
Molecular Weight 986.1 g/mol
IUPAC Name (2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide
Standard InChI InChI=1S/C45H67N11O12S/c1-26(2)21-32(40(61)35(69(4,67)68)24-29(47)41(50)62)52-39(60)25-56(3)45(66)34(23-28-13-9-6-10-14-28)55-44(65)33(22-27-11-7-5-8-12-27)54-43(64)31(16-18-37(49)58)53-42(63)30(15-17-36(48)57)51-38(59)19-20-46/h5-14,26,29-35H,15-25,46-47H2,1-4H3,(H2,48,57)(H2,49,58)(H2,50,62)(H,51,59)(H,52,60)(H,53,63)(H,54,64)(H,55,65)/t29?,30-,31-,32-,33-,34-,35?/m0/s1
Standard InChIKey YLILVLOYQAQADF-MXTXSHIASA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CCN
SMILES CC(C)CC(C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CCN
Canonical SMILES CC(C)CC(C(=O)C(CC(C(=O)N)N)S(=O)(=O)C)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CCN
Synonyms 4-beta-Ala-9-Sar-11-Met(02)-substance P (4-11)
Ala-Sar-Met-SP(4-11)
substance P (4-11), beta-Ala(4)-Sar(9)-Met(02)(11)-
substance P (4-11), beta-alanyl(4)-sarcosyl(9)-methionine(02)(11)-
PubChem Compound 3080995
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator